molecular formula C8H9N3O2S B15311278 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B15311278
M. Wt: 211.24 g/mol
InChI Key: HBPQVDWQDATBBP-UHFFFAOYSA-N
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Description

2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features an isothiocyanate group, a pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the isothiocyanate group: This step involves the reaction of the pyrazole derivative with thiophosgene or a similar reagent under controlled conditions.

    Formation of the propanoic acid moiety: This can be done by reacting the intermediate with a suitable carboxylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or thiols.

    Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like primary amines or alcohols can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Ureas or thiocarbamates.

Scientific Research Applications

2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This can affect various molecular targets and pathways, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)butanoic acid
  • 2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)pentanoic acid

Uniqueness

2-isothiocyanato-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the isothiocyanate group and the pyrazole ring makes it particularly versatile for various chemical transformations and biological interactions.

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

2-isothiocyanato-2-methyl-3-pyrazol-1-ylpropanoic acid

InChI

InChI=1S/C8H9N3O2S/c1-8(7(12)13,9-6-14)5-11-4-2-3-10-11/h2-4H,5H2,1H3,(H,12,13)

InChI Key

HBPQVDWQDATBBP-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)(C(=O)O)N=C=S

Origin of Product

United States

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